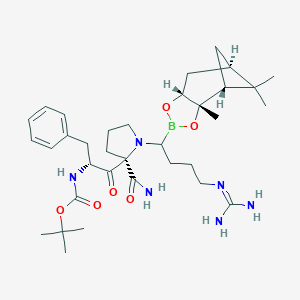
Boc-phe-pro-boroarg-OH
Overview
Description
Boc-phe-pro-boroarg-OH is a synthetic peptide compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potent inhibitory effects on thrombin, an enzyme involved in blood coagulation. The structure of this compound includes a boronic acid moiety, which is crucial for its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-phe-pro-boroarg-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the sequential addition of protected amino acids to a resin. The Boc (tert-butyloxycarbonyl) group is used to protect the amino groups during the synthesis. The key steps include:
- Coupling of Boc-protected phenylalanine (Boc-phe-OH) to the resin.
- Sequential addition of Boc-proline (Boc-pro-OH) and Boc-arginine (Boc-arg-OH) using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).
- Introduction of the boronic acid moiety to the arginine residue .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions: Boc-phe-pro-boroarg-OH undergoes various chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in methanol
Major Products:
- Oxidation yields boronic esters.
- Reduction yields boranes.
- Substitution yields the free amine .
Scientific Research Applications
Boc-phe-pro-boroarg-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex peptides and peptidomimetics.
Biology: Serves as a tool to study enzyme inhibition, particularly thrombin inhibition.
Medicine: Investigated for its potential as an anticoagulant and in the treatment of thrombotic disorders.
Industry: Utilized in the development of diagnostic assays and therapeutic agents
Mechanism of Action
Boc-phe-pro-boroarg-OH exerts its effects by inhibiting thrombin, a serine protease involved in the conversion of fibrinogen to fibrin during blood coagulation. The boronic acid moiety forms a reversible covalent bond with the serine residue in the active site of thrombin, thereby blocking its enzymatic activity. This inhibition prevents the formation of blood clots .
Comparison with Similar Compounds
- Ac-(D)Phe-Pro-boroArg-OH
- Boc-Phe-Pro-OH
- Boc-Phe-Leu-Phe-Leu-Phe-COOH
Comparison:
Ac-(D)Phe-Pro-boroArg-OH: Similar inhibitory effects on thrombin but differs in the protecting groups and specific amino acid sequence.
Boc-Phe-Pro-OH: Lacks the boronic acid moiety, making it less effective as a thrombin inhibitor.
Boc-Phe-Leu-Phe-Leu-Phe-COOH: Used in angiogenesis research, highlighting its role in inhibiting vascular endothelial growth factor (VEGF) activity .
Boc-phe-pro-boroarg-OH stands out due to its potent thrombin inhibitory activity and the presence of the boronic acid moiety, which is crucial for its mechanism of action.
Properties
IUPAC Name |
tert-butyl N-[(2R)-1-[(2R)-2-carbamoyl-1-[4-(diaminomethylideneamino)-1-[(1R,2S,6R,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]pyrrolidin-2-yl]-1-oxo-3-phenylpropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H53BN6O6/c1-31(2,3)45-30(44)40-23(18-21-12-8-7-9-13-21)27(42)34(28(36)43)15-11-17-41(34)26(14-10-16-39-29(37)38)35-46-25-20-22-19-24(32(22,4)5)33(25,6)47-35/h7-9,12-13,22-26H,10-11,14-20H2,1-6H3,(H2,36,43)(H,40,44)(H4,37,38,39)/t22-,23-,24-,25-,26?,33+,34-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZJJKRAENLJIA-XOQVERFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CCCN=C(N)N)N4CCCC4(C(=O)C(CC5=CC=CC=C5)NC(=O)OC(C)(C)C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@@H]2C[C@H]3C[C@@H]([C@@]2(O1)C)C3(C)C)C(CCCN=C(N)N)N4CCC[C@@]4(C(=O)[C@@H](CC5=CC=CC=C5)NC(=O)OC(C)(C)C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H53BN6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40926992 | |
| Record name | 2-(2-{[tert-Butoxy(hydroxy)methylidene]amino}-3-phenylpropanoyl)-1-[4-carbamimidamido-1-(3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl)butyl]pyrrolidine-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40926992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
652.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130982-44-4 | |
| Record name | t-Butyloxycarbonyl-phenylalanyl-prolyl-boroarginine-C10H16 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130982444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-{[tert-Butoxy(hydroxy)methylidene]amino}-3-phenylpropanoyl)-1-[4-carbamimidamido-1-(3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl)butyl]pyrrolidine-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40926992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



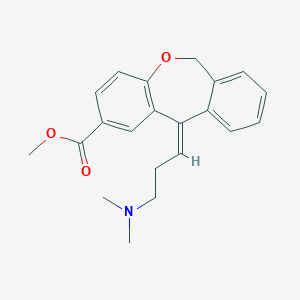

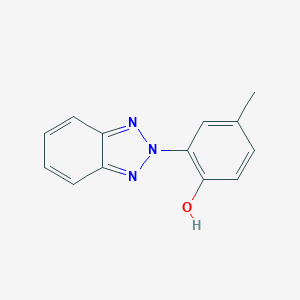

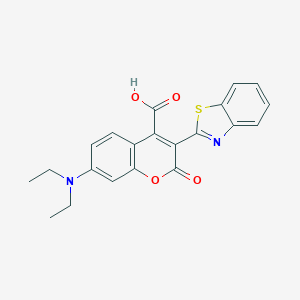
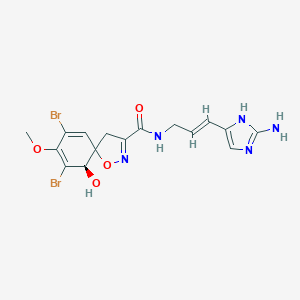
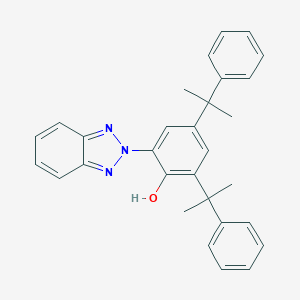
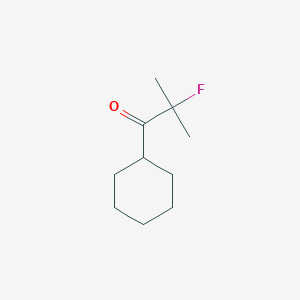
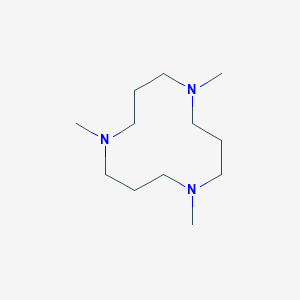
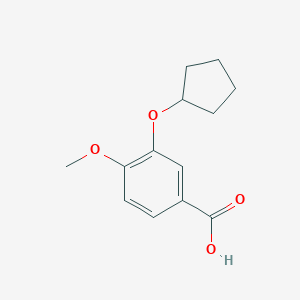
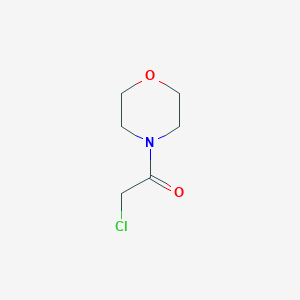
![2-[3-(4-ethoxy-3,5-dimethoxyphenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B141683.png)
![(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B141690.png)
